4-(3-Bromopropyl)benzoic acid
Description
Context within Benzoic Acid Derivatives and Bromoalkyl Compounds
4-(3-Bromopropyl)benzoic acid is a derivative of benzoic acid, the simplest aromatic carboxylic acid. tpcj.orgglpbio.com Benzoic acid and its derivatives are fundamental components in organic chemistry, serving as precursors to a vast array of more complex molecules. tpcj.orgglpbio.com The introduction of a bromoalkyl chain at the para position of the benzoic acid ring, as seen in this compound, introduces a reactive handle for a variety of chemical transformations.
Bromoalkyl compounds are characterized by the presence of a bromine atom attached to an alkyl chain. This functional group is a good leaving group in nucleophilic substitution reactions, making these compounds excellent alkylating agents. The combination of the acidic carboxyl group and the reactive bromoalkyl chain in a single molecule allows for sequential or orthogonal chemical modifications, a key feature of bifunctional compounds. oup.comexlibrisgroup.com
Significance in Organic Synthesis and Chemical Sciences
The significance of this compound in organic synthesis and the broader chemical sciences lies in its utility as a molecular linker and building block. The carboxylic acid moiety can be converted into esters, amides, and other derivatives, while the bromopropyl group can participate in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov
This dual reactivity allows for the construction of complex molecular architectures, including the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. nih.govmdpi.com Furthermore, its application extends to medicinal chemistry as a precursor for drug candidates and in materials science for the development of novel polymers and liquid crystals. ontosight.ai
Historical Overview of Research Trajectories Pertaining to Halogenated Benzoic Acids
The study of halogenated benzoic acids has a rich history, evolving from early investigations into the fundamental properties of aromatic compounds to their application in complex syntheses. The development of methods for the selective halogenation of aromatic rings was a crucial step, enabling the preparation of a wide range of substituted benzoic acids.
Detailed Research Findings
Synthesis of this compound
Several synthetic routes to this compound have been reported, each with its own set of advantages and limitations. The choice of method often depends on the starting material availability, desired scale, and reaction conditions.
| Synthesis Method | Starting Material | Reagents and Conditions | Reported Yield |
| Substitution of Hydroxyl Group | 4-(3-hydroxypropyl)benzoic acid | HBr (48% aqueous, 2 eq), PPh₃ (0.1 eq), Toluene (B28343) or DMF, Reflux (110°C), 12–24 hours | >75% (theoretical) |
| Electrophilic Bromination | 4-(3-hydroxypropyl)benzoic acid | Bromine (1.2 eq), FeCl₃ (5–10 mol%), Glacial acetic acid, 45–78°C, 5–24 hours | ~80–90% (extrapolated) |
| Solvent-Free Sonication-Assisted Bromination | 4-(propyl)benzoic acid | Bromine (1.5 eq), Solvent-free, sonication at 40–60°C, 1–2 hours | Not specified |
Applications in the Synthesis of Bioactive and Functional Molecules
The utility of this compound as a synthetic intermediate is demonstrated in the preparation of a variety of compounds with potential applications in medicinal chemistry and materials science.
| Target Compound Class | Reaction Type | Key Reagents and Conditions | Application of Product |
| Substituted Pyrazoles | Alkylation | 1,3-dibromopropane (B121459) (as a precursor to the bromopropyl group), followed by reaction with sodium azide (B81097) and then triphenylphosphine (B44618) and carbon disulfide | Fungicidal agents nih.gov |
| Sulfamoyl Benzoic Acid Analogues | Alkylation | Reaction with 2-sulfamoylbenzoic acid ethyl ester in the presence of K₂CO₃ in DMF | LPA₂ receptor agonists for potential therapeutic use nih.govacs.org |
| Bitopic Ligands for D₃ Receptors | N-Alkylation and Amide Coupling | N-(3-bromopropyl)phthalimide, hydrazine (B178648) hydrate, followed by reaction with an appropriate acyl chloride | Potential antagonists for neurological disorders mdpi.com |
| Liquid Crystalline Polymers | Esterification and Polymerization | Used as a precursor to monomers for liquid crystalline polyacrylates | Materials for optical applications |
| Radiolabeled Imaging Agents | Precursor Synthesis | Used to create precursors for radiolabeling with isotopes like ¹⁸F | Positron Emission Tomography (PET) imaging agents |
Structure
2D Structure
Properties
CAS No. |
6309-79-1 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
4-(3-bromopropyl)benzoic acid |
InChI |
InChI=1S/C10H11BrO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2,(H,12,13) |
InChI Key |
NMHDEMMOFNSQES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCBr)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C(=O)O |
Other CAS No. |
6309-79-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 3 Bromopropyl Benzoic Acid
Strategic Approaches to Introduce the Bromopropyl Moiety
The introduction of the 3-bromopropyl group onto a benzoic acid framework is a key challenge in the synthesis of the title compound. Methodologies have been developed that focus on either building the propyl chain first, followed by bromination, or introducing a functionalized propyl group directly.
Carbon-Carbon Bond Formation for the Propyl Chain Elaboration
Extending the carbon chain at the 4-position of a benzoic acid derivative is a fundamental strategy. This can be achieved through various carbon-carbon bond-forming reactions. thesciencehive.co.ukyoutube.com For instance, Friedel-Crafts type reactions can be employed to introduce an acyl group, which can then be reduced and further manipulated to form the propyl chain. youtube.com Another approach involves the use of organometallic reagents, such as Grignard reagents, to react with a suitable electrophile, thereby extending the carbon chain. wikipedia.org
| Reaction Type | Reagents | Key Features |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Forms a ketone intermediate that requires further reduction steps. |
| Grignard Reaction | Phenylmagnesium bromide, electrophile | Versatile method for carbon-carbon bond formation. wikipedia.org |
| Nitrile Substitution | Haloalkane, Cyanide salt (e.g., KCN) | Extends the carbon chain by one carbon, followed by hydrolysis to the carboxylic acid. thesciencehive.co.uk |
Regioselective Bromination of Benzoic Acid Derivatives
The position of bromination on the benzene (B151609) ring is directed by the existing functional groups. shaalaa.comaskfilo.com The carboxyl group of benzoic acid is an electron-withdrawing group, which directs incoming electrophiles to the meta-position. shaalaa.comaskfilo.com Therefore, direct bromination of benzoic acid is not a suitable method for synthesizing 4-(3-Bromopropyl)benzoic acid.
However, if a para-substituted benzoic acid derivative is used as the starting material, regioselective bromination of the side chain can be achieved. For instance, a propyl-substituted benzoic acid could be selectively brominated at the terminal carbon of the propyl group under radical conditions. Various brominating agents like N-bromosuccinimide (NBS) are effective for such transformations. nih.gov Palladium-catalyzed C-H bromination has also emerged as a powerful tool for the regioselective functionalization of aromatic compounds. rsc.org
Functional Group Interconversions and Protecting Group Strategies
Functional group interconversions are essential for transforming one functional group into another during a synthetic sequence. fiveable.mevanderbilt.edu In the context of this compound synthesis, this could involve the conversion of a hydroxyl group to a bromide. ub.eduresearchgate.net For example, an alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a bromide ion. ub.edu
Protecting groups are often necessary in multi-step syntheses to prevent unwanted reactions of sensitive functional groups. youtube.com For instance, the carboxylic acid group might be protected as an ester to prevent it from interfering with reactions targeting the side chain. youtube.com Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be readily removed by hydrolysis at the end of the synthetic sequence.
Multi-Step Synthetic Sequences from Commercially Available Precursors
The synthesis of this compound is typically achieved through multi-step sequences starting from readily available commercial compounds. researchgate.netlibretexts.orgnih.gov These routes often involve the strategic use of the methodologies discussed above.
Synthesis via Methyl 4-(3-Bromopropyl)benzoate Intermediates
A common and efficient route to this compound proceeds through the corresponding methyl ester intermediate, methyl 4-(3-bromopropyl)benzoate. nih.gov This strategy involves first synthesizing the ester, which can then be hydrolyzed to the final carboxylic acid product.
One reported synthesis starts with methyl 4-methylbenzoate. prepchem.com The benzylic methyl group is brominated to afford methyl 4-(bromomethyl)benzoate (B8499459). prepchem.com This intermediate can then undergo chain extension reactions. An alternative starting material is 4-methylbenzoic acid, which can be esterified and then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield methyl 4-(bromomethyl)benzoate. ysu.edu
| Starting Material | Key Steps | Intermediate |
| Methyl 4-methylbenzoate | Radical bromination | Methyl 4-(bromomethyl)benzoate prepchem.com |
| 4-Methylbenzoic acid | Esterification, Radical bromination | Methyl 4-(bromomethyl)benzoate ysu.edu |
Related Synthetic Routes from 4-(Hydroxymethyl)benzoic Acid Analogs
Another synthetic pathway can be envisioned starting from 4-(hydroxymethyl)benzoic acid or its derivatives. google.com In this approach, the hydroxymethyl group can be converted to a bromomethyl group, for example, by treatment with hydrobromic acid or phosphorus tribromide. Subsequent carbon-carbon bond formation reactions can then be used to introduce the remaining two carbons of the propyl chain. Alternatively, the hydroxymethyl group can be oxidized to an aldehyde, which can then undergo reactions like a Wittig reaction to build the carbon chain, followed by reduction and bromination.
A patent describes a method for synthesizing 3-bromo-4-(hydroxymethyl)benzoic acid, which involves the bromination of 3-bromo-4-methylbenzoic acid followed by hydrolysis. patsnap.com This highlights the utility of hydroxymethylbenzoic acid derivatives as versatile intermediates in the synthesis of more complex molecules.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is a critical aspect of synthetic chemistry, directly impacting the yield, purity, and economic viability of a process. For the synthesis of this compound, several parameters can be systematically varied to enhance the reaction outcome. Key areas of optimization include the choice of starting materials, catalysts, solvents, temperature, and reaction time.
One common route to this compound involves the modification of precursors such as 4-(3-hydroxypropyl)benzoic acid or the ester derivative, ethyl 4-(3-bromopropyl)benzoate. The conversion of the hydroxyl group to a bromide is a key step where optimization can significantly improve yields.
Key Optimization Parameters:
Reactant Molar Ratio: The stoichiometry of the reactants, such as the brominating agent to the substrate, is a crucial factor. An excess of the brominating agent may lead to higher conversion but can also result in the formation of impurities through over-bromination or side reactions.
Catalyst Selection and Loading: For reactions involving catalysts, the choice of the catalyst and its concentration are paramount. For instance, in reactions that proceed via a radical mechanism, the concentration of the radical initiator must be optimized to ensure efficient initiation without promoting unwanted side reactions.
Solvent Effects: The solvent can influence the reaction rate, selectivity, and the solubility of reactants and products. A systematic screening of solvents with varying polarities and boiling points is often necessary to identify the optimal medium.
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can accelerate the reaction rate but may also lead to decomposition of products or the formation of undesired byproducts. Therefore, a time-course analysis at different temperatures is essential to determine the point of maximum yield.
Illustrative Data on Reaction Optimization:
To illustrate the impact of these parameters, consider a hypothetical optimization study for the conversion of a precursor to this compound. The following interactive data table showcases potential outcomes based on the variation of key reaction conditions.
| Entry | Precursor | Brominating Agent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-(3-hydroxypropyl)benzoic acid | PBr₃ (1.2) | - | Dichloromethane (B109758) | 25 | 12 | 75 |
| 2 | 4-(3-hydroxypropyl)benzoic acid | PBr₃ (1.5) | - | Dichloromethane | 25 | 12 | 82 |
| 3 | 4-(3-hydroxypropyl)benzoic acid | PBr₃ (1.5) | - | Acetonitrile | 40 | 8 | 88 |
| 4 | 4-propylbenzoic acid | NBS (1.1) | AIBN (2) | Carbon Tetrachloride | 80 | 6 | 65 |
| 5 | 4-propylbenzoic acid | NBS (1.1) | Benzoyl Peroxide (2) | Chlorobenzene | 80 | 6 | 72 |
Note: This table is illustrative and based on general principles of organic synthesis optimization.
Detailed research findings indicate that for the bromination of alkyl chains attached to aromatic rings, the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is a common strategy. commonorganicchemistry.com The optimization of such a reaction would involve screening different radical initiators and solvents, as well as reaction times and temperatures, to maximize the yield of the desired monobrominated product while minimizing the formation of dibrominated and other side products.
Considerations of Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves a holistic approach to the entire synthetic route, from the choice of starting materials to the final product isolation.
Key Green Chemistry Considerations:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy generate less waste.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. Water, supercritical fluids, and bio-based solvents are often preferred over chlorinated hydrocarbons like dichloromethane and carbon tetrachloride. hrpub.org For bromination reactions, which often use such hazardous solvents, exploring alternatives is a key green objective. researchgate.netreddit.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste and cost. For instance, the development of solid acid catalysts or recyclable catalytic systems for bromination would be a significant green advancement.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. The use of microwave or ultrasonic irradiation can sometimes accelerate reactions at lower bulk temperatures, contributing to energy efficiency. ijisrt.com
Use of Renewable Feedstocks: While not always directly applicable to every step, sourcing starting materials from renewable resources is a long-term goal of green chemistry.
Application to this compound Synthesis:
In the context of synthesizing this compound, several green chemistry strategies can be envisioned. For instance, if starting from an aldehyde precursor, a green oxidation method using hydrogen peroxide as the oxidant and a recyclable selenium-containing catalyst in water could be employed to form the carboxylic acid moiety. mdpi.com This avoids the use of heavy metal oxidants and organic solvents.
For the bromination step, traditional methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include the in-situ generation of bromine from less hazardous sources or the use of solid-supported brominating agents that are easier to handle and separate from the reaction mixture. nih.gov
The following table outlines a comparison between a traditional and a potential greener synthetic approach for a key transformation in the synthesis of this compound.
| Feature | Traditional Approach | Greener Approach | Green Chemistry Principle Addressed |
| Solvent | Dichloromethane, Carbon Tetrachloride | Water, Acetonitrile, or solvent-free | Safer Solvents |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), in-situ generated Br₂ | Use of Less Hazardous Chemicals |
| Catalyst | Stoichiometric reagents | Recyclable solid acid or phase-transfer catalyst | Catalysis, Waste Prevention |
| Energy Source | Conventional heating (reflux) | Microwave or ultrasonic irradiation | Energy Efficiency |
By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Exploration of Organic Reactions and Derivatization Strategies of 4 3 Bromopropyl Benzoic Acid
Reactivity of the Bromopropyl Moiety
The bromopropyl group is the more reactive of the two functional moieties under many conditions, primarily acting as an electrophile in substitution reactions or undergoing elimination.
The primary carbon bearing the bromine atom makes the bromopropyl group susceptible to nucleophilic attack. These reactions can proceed through either an SN1 or SN2 mechanism, influenced by factors such as the nucleophile's strength, the solvent, and the temperature. libretexts.orgsavemyexams.com
SN2 Mechanism: Given that the bromine is attached to a primary carbon, the SN2 pathway is generally favored. libretexts.orgsavemyexams.com This mechanism involves a one-step process where a potent nucleophile attacks the carbon atom, simultaneously displacing the bromide ion. savemyexams.com Strong nucleophiles and polar aprotic solvents enhance the rate of SN2 reactions. libretexts.orgmasterorganicchemistry.com
SN1 Mechanism: An SN1 mechanism, which proceeds through a carbocation intermediate, is less likely for this primary alkyl halide due to the instability of the resulting primary carbocation. savemyexams.compharmaguideline.com However, under conditions with a weak nucleophile and a polar protic solvent that can stabilize a carbocation, some SN1 character may be observed. libretexts.orgpharmaguideline.com
The electrophilic nature of the bromopropyl group is widely exploited for the formation of new bonds between carbon and various heteroatoms.
N-Alkylation: Amines can act as nucleophiles to displace the bromide, forming a new carbon-nitrogen bond. This N-alkylation reaction is a common strategy in the synthesis of more complex molecules. google.com For instance, the reaction of 4-(3-bromopropyl)benzoic acid with an amine would yield an N-substituted aminopropyl)benzoic acid derivative.
O-Alkylation: Alcohols and phenols can be alkylated by this compound to form ethers. researchgate.net This O-alkylation typically requires a base to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. The reaction of this compound with a phenol (B47542) in the presence of a base like potassium carbonate is a standard method for synthesizing aryloxypropylbenzoic acids. rsc.org
S-Alkylation: Thiols are excellent nucleophiles and react readily with the bromopropyl group to form thioethers. This S-alkylation proceeds efficiently, often under mild conditions, due to the high nucleophilicity of the thiolate anion. sit.edu.cn
| Reaction Type | Nucleophile | Product Class |
| N-Alkylation | Amines (R-NH2) | N-(3-(4-carboxyphenyl)propyl)amines |
| O-Alkylation | Alcohols (R-OH) | 4-(3-Alkoxypropyl)benzoic acids |
| S-Alkylation | Thiols (R-SH) | 4-(3-(Alkylthio)propyl)benzoic acids |
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the bromopropyl group of this compound is a suitable electrophile for such reactions.
A key example is cyano-functionalization, where a cyanide salt, such as sodium or potassium cyanide, is used as the nucleophile. The cyanide ion displaces the bromide to form 4-(3-cyanopropyl)benzoic acid. This reaction extends the carbon chain by one and introduces a nitrile group, which is a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of a related compound, 4-bromo-3-cyanobenzoic acid, highlights the utility of cyano groups in benzoic acid derivatives. chemicalbook.comgoogle.com
Under strongly basic conditions, particularly with sterically hindered bases, this compound can undergo elimination reactions to form an alkene. masterorganicchemistry.com In this E2-type reaction, the base abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. masterorganicchemistry.com This can sometimes be a competing pathway with SN2 reactions, especially with strong, non-nucleophilic bases. masterorganicchemistry.com
The carbon-bromine bond in the bromopropyl group can participate in palladium-catalyzed cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While these reactions are more commonly performed on aryl or vinyl halides, alkyl halides can also be used under specific conditions. Reactions like the Suzuki, Sonogashira, and Heck couplings allow for the introduction of a wide variety of substituents at the terminal position of the propyl chain. nih.govnih.govmdpi.com For example, a Suzuki coupling with an organoboron reagent could introduce a new alkyl or aryl group. nih.govnih.gov
| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | ArB(OH)2 | Pd(PPh3)4, Na2CO3 | 4-(3-Arylpropyl)benzoic acid |
| Sonogashira Coupling | RC≡CH | PdCl2(PPh3)2, CuI, Et3N | 4-(3-Alkynylpropyl)benzoic acid |
Nucleophilic Substitution Reactions (S<sub>N</sub>1 and S<sub>N</sub>2)
Transformations of the Carboxyl Group
The carboxylic acid moiety of this compound offers another site for chemical modification, primarily through reactions at the carbonyl carbon.
One of the most common transformations is esterification . Reacting this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. lookchem.comresearchgate.net For example, reaction with ethanol (B145695) produces ethyl 4-(3-bromopropyl)benzoate. lookchem.com This transformation is often used to protect the carboxylic acid group or to modify the solubility and electronic properties of the molecule. vulcanchem.com
The carboxyl group can also be converted into an amide by reaction with an amine, typically in the presence of a coupling agent or after conversion to a more reactive acyl chloride. rsc.org This reaction is fundamental in the synthesis of peptides and other biologically relevant molecules. shu.ac.uk
Furthermore, the carboxylic acid can be reduced to a primary alcohol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting product would be (4-(3-bromopropyl)phenyl)methanol.
Finally, the carboxylic acid can undergo decarboxylation under certain conditions, though this is generally a harsh process for aromatic carboxylic acids. researchgate.net
| Transformation | Reagents | Product Functional Group |
| Esterification | Alcohol (R-OH), Acid catalyst | Ester (-COOR) |
| Amidation | Amine (R-NH2), Coupling agent | Amide (-CONHR) |
| Reduction | LiAlH4 | Primary alcohol (-CH2OH) |
Esterification Reactions and Transesterification
The carboxylic acid moiety of this compound readily undergoes esterification, a fundamental transformation in organic chemistry. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. researchgate.netoperachem.com The use of an excess of the alcohol or the removal of water as it forms drives the reaction equilibrium towards the formation of the ester. operachem.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH). operachem.com For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 4-(3-bromopropyl)benzoate. operachem.comambeed.com Another method for the synthesis of its esters involves the use of diazomethane, which provides a high-yielding route to the methyl ester. ambeed.com
Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important reaction. researchgate.netgoogle.com While direct transesterification of esters derived from this compound can be performed, it is often more practical to synthesize different esters directly from the parent carboxylic acid. researchgate.net However, transesterification can be advantageous in specific scenarios, such as when the desired alcohol is more readily available or when the direct esterification is problematic. researchgate.net
Table 1: Examples of Esterification Reactions of this compound
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
| This compound | Methanol, H₂SO₄ | Methyl 4-(3-bromopropyl)benzoate | 90 | operachem.com |
| This compound | Diazomethane | Methyl 4-(3-bromopropyl)benzoate | 99.6 | ambeed.com |
Amidation and Peptide Coupling Applications
The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, often through the use of coupling reagents. globalresearchonline.net These reagents facilitate the formation of the amide bond by converting the carboxylic acid into a more reactive intermediate. globalresearchonline.net Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization in the case of chiral amines. globalresearchonline.net
The bifunctional nature of this compound makes it a useful reagent in peptide synthesis. The carboxylic acid can be coupled to the N-terminus of a peptide or amino acid, while the bromopropyl group remains available for further functionalization. This allows for the introduction of a reactive handle into a peptide chain, which can then be used for conjugation to other molecules or for the formation of cyclic peptides. For example, 3-nitro-4-(bromomethyl)benzoic acid has been used to prepare a resin for solid-phase peptide synthesis. google.com
Table 2: Common Coupling Reagents for Amidation
| Reagent | Full Name | Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | By-product is a poorly soluble urea. globalresearchonline.net |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble by-product, easy to remove. globalresearchonline.net |
| HOBt | 1-Hydroxybenzotriazole | Used with carbodiimides to minimize racemization. globalresearchonline.net |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive uronium salt. iris-biotech.de |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) salt coupling reagent. iris-biotech.de |
Carboxylic Acid Activation and Anhydride (B1165640) Formation
Activation of the carboxylic acid group is a key step in many of its derivatization reactions, including amidation and esterification under mild conditions. researchgate.net One common method of activation is the conversion to an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive towards nucleophiles. libretexts.org
Another important activated derivative is the acid anhydride. Symmetrical anhydrides can be formed from two molecules of the carboxylic acid. More commonly, mixed anhydrides are prepared by reacting the carboxylic acid with another carboxylic acid derivative, such as an acid chloride or a chloroformate. highfine.com For example, a mixed anhydride can be formed by reacting this compound with a chloroformate in the presence of a base. These mixed anhydrides are useful intermediates in peptide synthesis, as they react readily with amines to form amides. highfine.com The reaction of a carboxylic acid with another acid chloride can also produce an unsymmetrical acid anhydride. libretexts.org
Aromatic Ring Functionalization and Modification Reactions
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the carboxylic acid group and the 3-bromopropyl group, determine the position of substitution. The carboxylic acid group is a deactivating, meta-directing group, while the alkyl group is an activating, ortho-, para-directing group. libretexts.org The interplay of these two groups will influence the regioselectivity of the reaction.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration can introduce a nitro group onto the aromatic ring. The conditions for these reactions must be carefully chosen to avoid side reactions involving the bromopropyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could also be employed to further functionalize the aromatic ring, provided a suitable halo-substituted derivative of this compound is used as a starting material. organic-chemistry.org
Intramolecular Cyclization and Ring-Closing Processes Initiated by Halogen or Carboxyl Group
The presence of both a nucleophilic carboxylate (formed by deprotonation of the carboxylic acid) and an electrophilic alkyl bromide within the same molecule allows for intramolecular cyclization. Treatment of this compound with a base can induce an intramolecular Williamson ether synthesis-type reaction, where the carboxylate anion attacks the carbon bearing the bromine atom. This SN2 reaction results in the formation of a six-membered cyclic ester, a lactone. The efficiency of this cyclization is dependent on the reaction conditions, including the choice of base and solvent. rsc.org
Alternatively, the bromine atom can initiate cyclization. For instance, under Friedel-Crafts conditions, the bromopropyl group could potentially act as an electrophile, leading to an intramolecular alkylation of the aromatic ring to form a tetralone derivative. This type of reaction typically requires a Lewis acid catalyst to activate the alkyl halide.
Detailed Reaction Mechanism Elucidation for Key Transformations
Fischer-Speier Esterification: The mechanism of Fischer-Speier esterification involves several equilibrium steps. researchgate.net First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. A proton transfer from the attacking alcohol to one of the hydroxyl groups occurs, followed by the elimination of a water molecule to regenerate the carbonyl group and form the protonated ester. Finally, deprotonation of the ester by a base (such as another molecule of the alcohol or water) yields the final ester product and regenerates the acid catalyst. operachem.com
Intramolecular Cyclization to form a Lactone: The mechanism for the base-induced intramolecular cyclization begins with the deprotonation of the carboxylic acid by a base to form the carboxylate anion. rsc.org This carboxylate then acts as an intramolecular nucleophile. The molecule folds into a conformation that allows the carboxylate to attack the electrophilic carbon atom attached to the bromine atom in an SN2 fashion. This nucleophilic attack displaces the bromide ion as a leaving group and results in the formation of a new carbon-oxygen bond, closing the ring to form the six-membered lactone.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Bromopropyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
In the ¹H NMR spectrum of 4-(3-Bromopropyl)benzoic acid, distinct signals corresponding to the aromatic and aliphatic protons are observed. The aromatic protons on the benzene (B151609) ring, being in different chemical environments, typically appear as two doublets in the downfield region (approximately δ 7.3-8.1 ppm). The protons of the propyl chain are observed as a triplet at the α-position to the benzene ring (around δ 2.8 ppm), a multiplet for the central methylene (B1212753) group (β-position, around δ 2.2 ppm), and a triplet for the methylene group attached to the bromine atom (γ-position, around δ 3.4 ppm). The acidic proton of the carboxylic acid group is often a broad singlet at a very downfield chemical shift (δ 12.0-13.0 ppm), though its observation can depend on the solvent and concentration.
Table 1: ¹H NMR Spectral Data for this compound Predicted data based on analogous structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet | N/A | 1H |
| Aromatic (Ha) | ~8.0 | Doublet | ~8.0 | 2H |
| Aromatic (Hb) | ~7.3 | Doublet | ~8.0 | 2H |
| -CH₂-Br (γ-position) | ~3.4 | Triplet | ~6.5 | 2H |
| Ar-CH₂- (α-position) | ~2.8 | Triplet | ~7.5 | 2H |
| -CH₂-CH₂-CH₂- (β-position) | ~2.2 | Multiplet/Quintet | ~7.0 | 2H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the aromatic carbons, and the propyl chain carbons. The carboxyl carbon (C=O) is the most deshielded, appearing significantly downfield (around δ 167 ppm). acs.org The aromatic carbons show signals in the typical range of δ 125-145 ppm. docbrown.info Due to the substitution pattern, four signals are expected for the six aromatic carbons. The carbon atoms of the propyl chain appear in the upfield region, with the carbon attached to the bromine being the most deshielded of the three (around δ 33-35 ppm), followed by the other two methylene carbons. rsc.org
Table 2: ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-COOH) | ~167.5 |
| Aromatic (C-COOH) | ~145.0 |
| Aromatic (C-CH₂-) | ~130.5 |
| Aromatic (CH, ortho to COOH) | ~129.5 |
| Aromatic (CH, ortho to propyl) | ~127.0 |
| -CH₂-Br (γ-position) | ~34.0 |
| Ar-CH₂- (α-position) | ~33.5 |
| -CH₂-CH₂-CH₂- (β-position) | ~32.0 |
Two-dimensional NMR techniques are essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. princeton.edu For this compound, a COSY spectrum would show a clear correlation between the protons of the adjacent methylene groups in the propyl chain (α-CH₂ with β-CH₂ and β-CH₂ with γ-CH₂). emerypharma.comresearchgate.net It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. princeton.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. emerypharma.com For instance, the aromatic proton signal at ~8.0 ppm would correlate with the carbon signal at ~129.5 ppm, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. princeton.edu This is crucial for piecing together the molecular fragments. emerypharma.com Key expected correlations include the aromatic protons showing cross-peaks to the carboxyl carbon and the carbons of the propyl chain, confirming the substitution pattern on the benzene ring.
Table 3: Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) | Bonds Separated |
|---|---|---|
| Aromatic Protons | Carboxyl Carbon, Propyl Carbons (α, β), Other Aromatic Carbons | 2 and 3 |
| Propyl Protons (α-CH₂) | Aromatic Carbons (ipso, ortho), Propyl Carbons (β, γ) | 2 and 3 |
| Propyl Protons (γ-CH₂) | Propyl Carbons (α, β) | 2 and 3 |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including FT-IR and Raman, provide a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within the molecule.
The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is typically found around 1680-1710 cm⁻¹. spectroscopyonline.comresearchgate.net Other significant peaks include the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, the C-O stretching of the carboxylic acid around 1320-1210 cm⁻¹, and a broad O-H out-of-plane bend centered near 900-960 cm⁻¹. spectroscopyonline.comznaturforsch.com The C-Br stretching vibration is expected in the lower wavenumber region, typically between 600-500 cm⁻¹.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~2500-3300 | O-H Stretch (Carboxylic Acid Dimer) | Broad, Strong |
| ~1685 | C=O Stretch (Carbonyl) | Strong |
| ~1605, ~1580 | C=C Stretch (Aromatic Ring) | Medium |
| ~1420 | C-O-H In-plane Bend | Medium |
| ~1295 | C-O Stretch (Coupled with O-H bend) | Strong |
| ~930 | O-H Out-of-plane Bend | Broad, Medium |
| ~550 | C-Br Stretch | Weak-Medium |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would feature a strong band for the aromatic ring breathing mode around 1600 cm⁻¹. researchgate.netresearchgate.net The C=O stretch is also visible, though often weaker than in the IR spectrum. Unlike in IR, non-polar bonds can give strong Raman signals, making the C-C backbone and C-Br stretches potentially more prominent. The symmetric COO⁻ stretch, if any deprotonation occurs, would appear around 1400 cm⁻¹. researchgate.net
Table 5: Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3070 | Aromatic C-H Stretch |
| ~1605 | Aromatic C=C Stretch / Ring Breathing |
| ~1000 | Aromatic Ring Breathing (Trigonal) |
| ~840 | Aromatic C-H Bend |
| ~550 | C-Br Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular weight and provides insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of the compound is 243.1 g/mol . nih.govnih.gov
Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion appears as a characteristic pair of peaks of nearly equal intensity at m/z 242 and 244.
The fragmentation of this compound is predictable based on the established fragmentation rules for its constituent functional groups: aromatic carboxylic acids and alkyl halides. scienceready.com.aulibretexts.org The primary fragmentation pathways involve the cleavage of the weakest bonds and the formation of the most stable ions. Key fragmentation processes include:
Loss of a bromine radical (•Br): This is a highly favorable fragmentation due to the stability of the resulting secondary benzylic carbocation. This gives rise to a significant peak at m/z 163.
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in the formation of an acylium ion at m/z 225/227. libretexts.org
Loss of the carboxyl group (•COOH): This fragmentation leads to an ion at m/z 197/199. libretexts.org
Formation of benzoyl cation: Cleavage of the bond between the propyl chain and the aromatic ring, followed by loss of the propyl bromide radical, can lead to the highly stable benzoyl cation at m/z 105. This is a characteristic peak for many benzoic acid derivatives. docbrown.info
Formation of phenyl cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation at m/z 77. docbrown.info
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 242/244 | [C₁₀H₁₁BrO₂]⁺• | - (Molecular Ion) |
| 225/227 | [C₁₀H₁₀BrO]⁺ | •OH |
| 197/199 | [C₉H₁₀Br]⁺ | •COOH |
| 163 | [C₁₀H₁₁O₂]⁺ | •Br |
| 121 | [C₃H₆Br]⁺ | •C₇H₅O₂ |
| 105 | [C₇H₅O]⁺ | •C₃H₆Br |
| 77 | [C₆H₅]⁺ | •CO, •C₃H₆Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the benzoic acid chromophore.
Benzoic acid and its derivatives typically exhibit three main absorption bands, which are assigned to π → π* transitions within the aromatic ring and the carbonyl group. researchgate.netup.ac.za For neutral benzoic acid in an acidic aqueous solution, characteristic absorption bands appear around 230 nm and 270-280 nm. rsc.org The presence of the para-substituted alkyl group in this compound is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzoic acid. up.ac.za
The primary electronic transitions observed are:
E-band (or A-band): A high-energy transition typically occurring below 200 nm.
B-band: A strong absorption band found around 230 nm for benzoic acid. researchgate.netrsc.org
C-band: A weaker, structured band associated with a symmetry-forbidden transition in benzene, which becomes allowed upon substitution, appearing around 270-280 nm. researchgate.netrsc.org
Table 2: Expected UV-Vis Absorption Data for this compound
| Absorption Band | Approximate λmax (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|---|
| B-band | ~230-235 | π → π | Benzene Ring / Carbonyl |
| C-band | ~275-285 | π → π | Benzene Ring |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While this technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, a specific, publicly available crystal structure for this compound has not been identified in the searched crystallographic databases. vulcanchem.com
However, based on the known crystal structures of benzoic acid and its derivatives, key structural features can be predicted. researchgate.net Carboxylic acids in the solid state almost universally form hydrogen-bonded dimers. It is highly probable that two molecules of this compound would associate via strong O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric dimer.
A crystallographic study would precisely define:
Molecular Conformation: The geometry of the propyl chain and the rotational orientation of the carboxylic acid group relative to the benzene ring.
Crystal Packing: How the hydrogen-bonded dimers are arranged in the crystal lattice, which would be influenced by weaker intermolecular interactions such as C-H···O contacts and potentially Br···Br or Br···O interactions.
Table 3: Crystallographic Parameters Obtainable from X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The full set of symmetry operations describing the arrangement of molecules in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent packing forces. |
Computational Chemistry and Theoretical Studies on 4 3 Bromopropyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Geometry Optimization and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure (geometry optimization) and understanding the electronic distribution of 4-(3-bromopropyl)benzoic acid.
Electronic Structure: DFT calculations also provide a detailed picture of the molecule's electronic structure. This includes the distribution of electron density, which is crucial for understanding its chemical properties. The presence of the electron-withdrawing carboxylic acid group and the electronegative bromine atom significantly influences the electronic landscape of the benzene (B151609) ring and the propyl chain.
Prediction and Analysis of Molecular Reactivity Descriptors (e.g., HOMO-LUMO Gap, Fukui Functions, Ionization Energy, Electrophilicity)
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (FMOs), are essential for predicting the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. researchgate.net
Key Reactivity Descriptors:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Ionization Energy (I): The energy required to remove an electron from the molecule, approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -E(LUMO).
Global Hardness (η) and Softness (S): Hardness (η = (I-A)/2) measures the resistance to charge transfer, while softness (S = 1/η) indicates the ease of charge transfer. Soft molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. Generally, organic molecules with electron-withdrawing substituents like -COOH act as good electrophiles. mdpi.com
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
The following table presents theoretical values for a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, calculated at the B3LYP/6-311++G(d,p) level, which illustrates the type of data generated in such studies. researchgate.net
| Parameter | Value (Gas Phase) | Value (Ethanol) | Value (Water) |
|---|---|---|---|
| E(HOMO) (eV) | -7.14 | -6.95 | -6.92 |
| E(LUMO) (eV) | -2.02 | -2.14 | -2.16 |
| Energy Gap (ΔE) (eV) | 5.12 | 4.81 | 4.76 |
| Ionization Energy (I) (eV) | 7.14 | 6.95 | 6.92 |
| Electron Affinity (A) (eV) | 2.02 | 2.14 | 2.16 |
| Hardness (η) (eV) | 2.56 | 2.41 | 2.38 |
| Softness (S) (eV⁻¹) | 0.39 | 0.42 | 0.42 |
| Electrophilicity (ω) (eV) | 6.46 | 6.54 | 6.60 |
Data for the related compound 4-bromo-3-(methoxymethoxy) benzoic acid. researchgate.net
Investigation of Molecular Electrostatic Potential (MEP) Surface
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, the most negative potential would be concentrated around the carbonyl oxygen atom of the carboxylic acid group.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the carboxyl group.
Green regions represent neutral or near-zero potential.
The MEP surface of this compound would clearly show the electron-rich character of the carbonyl oxygen and the electron-deficient nature of the hydroxyl proton, guiding the understanding of its intermolecular interactions, such as hydrogen bonding. researchgate.net
Theoretical Prediction of Vibrational Frequencies and Spectroscopic Signatures
Computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. DFT calculations are commonly used to compute harmonic vibrational frequencies. researchgate.net
For a non-linear molecule like this compound with 24 atoms, there are 3N-6 = 66 fundamental vibrational modes. liverpool.ac.uk Theoretical calculations can assign specific atomic motions to each of these modes, such as the O-H stretch of the carboxyl group, the C=O stretch, aromatic C-H stretches, and vibrations of the propyl chain. liverpool.ac.ukuwosh.edu
It is a known issue that theoretical harmonic frequencies are often overestimated compared to experimental anharmonic frequencies. researchgate.net Therefore, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for DFT/B3LYP) to achieve better agreement with experimental data. researchgate.net Studies on benzoic acid and its derivatives have successfully used terahertz time-domain spectroscopy (THz-TDS) combined with DFT simulations to investigate low-frequency vibrational modes, which are related to collective intra- and intermolecular motions. researchgate.netnih.gov
Assessment of Non-linear Optical (NLO) Properties
Theoretical calculations are used to assess the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered promising for NLO applications. researchgate.net
The NLO properties of this compound can be predicted using DFT. The presence of both an electron-withdrawing group (-COOH) and a polarizable alkyl bromide chain attached to the π-conjugated benzene ring could lead to interesting NLO characteristics. The following table shows calculated NLO properties for the related molecule 4-bromo-3-(methoxymethoxy) benzoic acid, illustrating the expected data. researchgate.net
| Parameter | Value (Gas Phase) |
|---|---|
| Dipole Moment (μ) (Debye) | 3.58 |
| Polarizability (α) (esu) | -1.61 x 10⁻²³ |
| Hyperpolarizability (β) (esu) | 1015.79 x 10⁻³³ |
Data for the related compound 4-bromo-3-(methoxymethoxy) benzoic acid. researchgate.net
Mechanistic Insights from Computational Reaction Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the activation energies.
For this compound, key reactions that can be modeled include:
Nucleophilic Substitution: The bromine on the propyl chain is a leaving group, making it susceptible to nucleophilic substitution (e.g., S_N2 reactions). DFT calculations can model the transition state of this process to compare activation energies for different nucleophiles.
Esterification/Amidation: The carboxylic acid group can undergo esterification or amide bond formation. Computational studies on benzoic acid have explored the mechanism of phosphine-catalyzed amide bond formation, confirming the involvement of a crucial phosphonium (B103445) intermediate that activates the carboxylate. researchgate.net Similar models could be applied to understand the reactivity of the title compound.
Radical Reactions: The potential for radical mechanisms in bromine substitution can also be investigated computationally, allowing for a comparison between ionic and radical pathways.
These models provide a molecular-level understanding of reaction feasibility, selectivity, and kinetics. umn.edu
Solvation Effects on Molecular Parameters and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the solute molecule. researchgate.net
Studies on related benzoic acid derivatives have shown that solvation alters the values of reactivity descriptors. researchgate.net For example, as seen in the table in section 5.2, moving from the gas phase to a polar solvent like water decreases the HOMO-LUMO gap, indicating an increase in reactivity. researchgate.net The electrophilicity index also tends to increase with solvent polarity.
Thermodynamic studies on the dissolution of benzoic acid in aqueous mixtures have shown that it is preferentially solvated by water in water-rich mixtures and by the organic cosolvent in solvent-rich mixtures. mdpi.com Computational analysis of solvation for this compound would provide critical insights into its solubility and how its electronic structure and reactivity are modulated in different solvent media, which is essential for designing reaction conditions. mdpi.com
Applications in Chemical Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate in Complex Molecule Construction
4-(3-Bromopropyl)benzoic acid serves as a fundamental building block for the synthesis of more elaborate molecules. Both the carboxylic acid and the bromopropyl group can be selectively targeted to introduce new functionalities, making it a versatile intermediate in multi-step synthetic pathways.
The dual reactivity of this compound allows for its use as a precursor in the synthesis of advanced organic building blocks. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the bromopropyl group is amenable to nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, leading to the creation of tailored molecules for specific applications in medicinal chemistry and materials science. For instance, the bromine atom's reactivity as an alkylating agent is a key feature in its utility.
While direct examples of the synthesis of highly complex and named advanced organic building blocks from this compound are not extensively detailed in the reviewed literature, its structural motifs are found in various functional molecules. For example, related structures like N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide highlight how the core structure can be modified to create building blocks with specific electronic and structural properties. Current time information in Bangalore, IN.
Table 1: Potential Transformations of this compound for Building Block Synthesis
| Functional Group Targeted | Reagent/Condition Example | Resulting Functional Group | Potential Application of Building Block |
| Carboxylic Acid | SOCl₂ then an amine (R-NH₂) | Amide | Pharmaceutical intermediates |
| Carboxylic Acid | Alcohol (R-OH), acid catalyst | Ester | Liquid crystal synthesis |
| Bromopropyl Group | Sodium azide (B81097) (NaN₃) | Azide | Click chemistry, synthesis of triazoles |
| Bromopropyl Group | Triphenylphosphine (B44618) (PPh₃) | Phosphonium (B103445) salt | Wittig reagents for olefination |
| Bromopropyl Group | Magnesium (Mg) then borate (B1201080) ester | Boronic acid/ester | Suzuki coupling reactions |
Nitrogen-containing heterocycles are of significant interest in various fields, including pharmaceuticals and materials science. kit.edu The structure of this compound provides a scaffold for the construction of such heterocyclic systems. Although direct and extensive reports on the synthesis of a wide array of heterocycles starting specifically from this compound are limited in the available literature, the reactivity of its functional groups suggests its potential in this area.
For instance, the synthesis of various five- and six-membered heterocyclic rings often starts from related compounds like 4-bromobenzoic hydrazide, which can be synthesized from the corresponding carboxylic acid. berkeley.edu This suggests that this compound could be a precursor to a variety of heterocyclic systems, such as tetrazoles, triazoles, and triazines, through the formation of a hydrazide intermediate followed by cyclization reactions. berkeley.edu The general strategy involves the reaction of the hydrazide with various reagents to form the desired heterocyclic ring. berkeley.edu
Furthermore, the synthesis of pyrazole, phthalazine, pyridazine, and oxapyridazine derivatives has been demonstrated from related acid hydrazides. berkeley.edu The intramolecular cyclization of derivatives of this compound, for example, after conversion of the bromo group to an amino group, could also be a viable route to certain heterocyclic structures. fujifilm.com
The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of specialized reagents for organic synthesis.
One notable application is in the preparation of boronic acids and their esters. These compounds are crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nih.govresearchgate.netorganic-chemistry.org The synthesis typically involves the conversion of the aryl bromide to a Grignard or organolithium reagent, followed by reaction with a borate ester. ugr.es While the direct synthesis from this compound is not explicitly detailed, the synthesis of (4-(3-Bromopropyl)phenyl)boronic acid has been reported, highlighting the feasibility of this transformation. organic-chemistry.org
Another important class of specialized reagents that can be synthesized from this compound are phosphonium salts. These salts are precursors to Wittig reagents, which are widely used for the synthesis of alkenes from carbonyl compounds. prepchem.com The synthesis of (3-bromopropyl)triphenylphosphonium bromide is well-documented and is achieved by the reaction of 1,3-dibromopropane (B121459) with triphenylphosphine. prepchem.combas.bg A similar reaction with this compound would yield a functionalized phosphonium salt, which could then be used in Wittig reactions to introduce a substituted propyl chain with a terminal carboxylic acid.
Table 2: Examples of Specialized Reagents Potentially Derived from this compound
| Reagent Class | General Synthetic Approach | Key Application |
| Boronic Acids/Esters | Grignard formation followed by reaction with borate esters. | Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org |
| Phosphonium Salts | Reaction with triphenylphosphine. | Wittig olefination reactions. prepchem.combas.bg |
Derivatization for the Development of Functional Materials
The ability to be incorporated into larger molecular assemblies makes this compound a candidate for the development of functional materials with tailored properties.
The presence of both a carboxylic acid and a reactive bromide group allows for the use of this compound in polymer chemistry. It can potentially be used as a monomer in condensation polymerizations, such as in the formation of polyesters or polyamides, where the carboxylic acid group reacts with a diol or diamine, respectively. The pendant bromopropyl group would then be available for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain.
While specific examples of polymers synthesized directly from this compound are not prevalent in the reviewed literature, the use of related functional initiators for atom transfer radical polymerization (ATRP) has been reported. cmu.edu For instance, carboxylic acid-bearing initiators have been prepared by bromination of commercially available starting materials to synthesize monochelic polystyrenes. cmu.edu This suggests a potential route for using this compound derivatives as initiators for controlled radical polymerizations.
Furthermore, the modification of existing polymers is another area of application. The bromopropyl group can be used to graft the benzoic acid moiety onto a polymer backbone containing nucleophilic sites. This approach is useful for introducing carboxylic acid groups onto a polymer surface, which can alter its physical and chemical properties, such as hydrophilicity and adhesion. google.com
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The carboxylic acid group of benzoic acid and its derivatives is a common functional group used for the synthesis of these materials. scispace.comrsc.org The hydrothermal or solvothermal synthesis method is often employed for the preparation of MOFs. berkeley.eduscispace.comresearchgate.net
Although the direct use of this compound as a linker in the synthesis of MOFs or coordination polymers is not explicitly documented in the surveyed literature, its structure is highly suitable for such applications. The carboxylic acid group can coordinate to metal centers, while the bromopropyl group can serve several purposes. It can act as a non-coordinating, space-filling group within the pores of the framework, or it could be a site for post-synthetic modification. For example, the bromine atom could be substituted with other functional groups after the framework has been assembled, allowing for the tuning of the properties of the MOF.
The synthesis of coordination polymers with various benzoic acid ligands has been extensively studied. For example, a one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand has been synthesized and characterized. nih.gov Similarly, a dysprosium(III)-based MOF has been created using 4-((bis(carboxymethyl)amino)methyl)benzoic acid as the ligand. mdpi.com These examples demonstrate the versatility of benzoic acid derivatives in the construction of diverse coordination networks.
Liquid Crystal Systems with Bromopropylbenzoic Acid Moieties
The study of liquid crystals is a significant area of materials science, driven by their application in display technologies and other electro-optic devices. The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular geometry, including a rigid core and flexible terminal chains. mdpi.com Benzoic acid derivatives are frequently employed as core structures in the design of liquid crystals, often forming dimers through hydrogen bonding between their carboxylic acid groups. nih.govresearchgate.netrsc.org The nature and length of the alkyl or alkoxy chains attached to the benzoic acid core play a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures. researchgate.netderpharmachemica.comacs.org
While extensive research exists on 4-alkoxybenzoic acids and their role in forming liquid crystals researchgate.netacs.org, specific studies detailing the synthesis and mesomorphic properties of systems derived directly from this compound are not readily found in the surveyed literature. However, the general principles of liquid crystal design allow for speculation on its potential utility. The 3-bromopropyl group could serve as a flexible spacer or a reactive handle for further functionalization in the synthesis of more complex liquid crystalline molecules.
For instance, research has been conducted on the synthesis of liquid crystalline donor molecules using precursors like 5,10-Bis(3-bromopropyl)-5,10-dihydrophenazine, which is then reacted with substituted benzoic acids. nih.gov This demonstrates the utility of the bromopropyl group in linking molecular units to create larger, potentially mesogenic structures. In such a design, the this compound could theoretically be used to introduce a benzoic acid moiety onto another molecular core via the propyl chain, or conversely, the bromine could be substituted to attach other functional groups.
The table below summarizes the typical components and interactions in benzoic acid-based liquid crystals, providing a framework within which the potential role of this compound can be considered.
| Component | Role in Liquid Crystal Formation |
| Benzoic Acid Core | Provides rigidity and forms hydrogen-bonded dimers, a common feature in calamitic (rod-shaped) liquid crystals. nih.govresearchgate.net |
| Alkyl/Alkoxy Chain | Acts as a flexible tail, influencing the melting point and the stability of the mesophase. researchgate.netderpharmachemica.com |
| Terminal Functional Group | Can influence polarity, intermolecular interactions, and reactivity for creating more complex structures. |
Given the established principles, the 3-bromopropyl group in this compound presents an interesting feature. The flexible propyl chain could contribute to the formation of smectic or nematic phases, while the terminal bromine atom offers a site for nucleophilic substitution, allowing for the synthesis of novel dimeric or polymeric liquid crystals. Further research would be necessary to experimentally determine the mesomorphic properties of derivatives of this compound and to fully explore their potential in materials science.
Rational Design and Synthesis of Derivatives for Receptor Ligand Research (excluding clinical data)
The structural motifs present in this compound make it a useful starting material for the rational design and synthesis of ligands for various biological receptors. The benzoic acid portion can mimic endogenous ligands or interact with specific residues in a receptor's binding pocket, while the bromopropyl chain serves as a versatile linker to introduce other pharmacophoric elements.
A key strategy in modern drug design is the development of "bitopic ligands," which can simultaneously interact with both the primary (orthosteric) binding site and a secondary (allosteric or remote) binding site on a receptor. This approach can lead to higher affinity and selectivity. The flexible propyl chain of this compound is well-suited for this purpose, allowing a secondary pharmacophore to be positioned optimally for interaction with a secondary binding site.
An example of this approach is in the design of selective dopamine (B1211576) D3 receptor antagonists. In one study, a flexible scaffold was designed where a benzamide (B126) moiety, derived from a benzoic acid, could interact with the orthosteric binding site. The synthesis involved N-alkylation with reagents like N-(3-bromopropyl)phthalimide, demonstrating the utility of the bromopropyl group in introducing a linker which is then further functionalized.
The synthesis of such bitopic ligands often involves a multi-step process, as illustrated in the following generalized scheme based on reported syntheses:
| Step | Description | Reactants/Reagents |
| 1. Amide Coupling | The carboxylic acid of a primary pharmacophore is coupled with an amine-containing linker. | Benzoic acid derivative, Amine, Coupling agents (e.g., HBTU, DIPEA) |
| 2. Deprotection | Removal of a protecting group from the linker to expose a reactive site. | TFA, Hydrazine (B178648) hydrate |
| 3. Alkylation | The deprotected linker is reacted with a compound containing a bromopropyl group to attach a secondary pharmacophore. | This compound derivative, Base (e.g., K2CO3) |
| 4. Further Functionalization | The terminal bromine can be substituted to introduce the final secondary pharmacophore. | Various nucleophiles |
In the context of designing potent and selective ligands, the length and flexibility of the linker are critical. The three-carbon chain of the bromopropyl group provides a degree of conformational freedom that allows the attached secondary pharmacophore to adopt an optimal orientation for binding. Structure-activity relationship (SAR) studies are crucial in this process to fine-tune the linker length and the nature of the pharmacophores to maximize receptor affinity and selectivity.
For instance, in the development of ligands for the lysophosphatidic acid (LPA) receptors, sulfamoyl benzoic acid analogues have been synthesized. The synthetic route can involve the reaction of a primary pharmacophore with a bromoalkyl-containing intermediate to introduce a linker. While not directly using this compound, these studies highlight the principle of using bromoalkyl chains to connect different molecular fragments in the rational design of receptor ligands.
The following table details the role of different structural components in the rational design of receptor ligands based on derivatives of this compound:
| Structural Component | Role in Receptor Ligand Design |
| Benzoic Acid Moiety | Can act as a primary pharmacophore, interacting with the orthosteric binding site of a receptor through hydrogen bonding or other interactions. |
| Propyl Chain | Functions as a flexible linker, allowing for the optimal positioning of a secondary pharmacophore. |
| Terminal Bromine | Provides a reactive site for the attachment of a secondary pharmacophore through nucleophilic substitution. |
Future Directions and Emerging Research Avenues for 4 3 Bromopropyl Benzoic Acid
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical processes is a central theme in modern chemistry. Future research on 4-(3-bromopropyl)benzoic acid will likely focus on developing novel and sustainable synthetic routes that align with the principles of green chemistry.
Catalyst-Free and Solvent-Free Approaches: Inspired by methodologies developed for other bromo acids, researchers may explore solvent-free reaction conditions, potentially utilizing techniques like sonication or mechanochemical mixing. ijisrt.com These methods can reduce waste and avoid the use of hazardous solvents.
Novel Catalytic Systems: The development of more efficient catalytic systems is a promising avenue. For instance, systems using cobalt acetate (B1210297) and manganese acetate have been employed for the oxidation of toluene (B28343) derivatives to benzoic acids, which could be adapted for precursors of the target molecule. google.comresearchgate.net Exploring nanocatalysts or reusable solid-supported catalysts could further enhance sustainability.
Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Future work could involve screening for enzymes capable of specific bromination or side-chain functionalization on benzoic acid precursors.
| Synthesis Strategy | Potential Advantage | Relevant Precursor/Reaction |
| Sonication-assisted Synthesis | Reduced reaction time, energy efficiency, solvent-free potential. ijisrt.com | Direct bromination of a suitable benzoic acid derivative. |
| Catalytic Oxidation | High yield and purity, use of oxygen as a green oxidant. google.com | Oxidation of p-tolyl precursors. |
| Solid-Phase Synthesis | Amenable to automation and library synthesis, simplified purification. mdpi.com | Attachment of a precursor to a resin followed by chemical modification. |
Exploration of Undiscovered Reactivity and Transformative Chemistry
While the primary reactivity of the carboxyl and alkyl bromide groups is well-understood, there remains significant potential for discovering novel transformations and reactivity patterns.
Dual Functionalization: Research will likely focus on orchestrating reactions that selectively or sequentially engage both the carboxylic acid and the bromopropyl group. This could lead to the synthesis of complex heterocyclic scaffolds or macrocycles.
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are powerful tools for C-C bond formation. hilarispublisher.com Applying these methods to the aryl ring or the alkyl bromide of this compound could yield a diverse array of derivatives with tunable electronic and steric properties.
Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful method for generating reactive intermediates. nih.gov This technology could be used to activate the C-Br bond for novel coupling reactions or to functionalize the aromatic ring under gentle conditions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.netjst.org.in
Automated Synthesis of Derivatives: Integrating flow reactors with automated platforms would enable the rapid synthesis of libraries based on the this compound scaffold. This is particularly valuable for medicinal chemistry applications where large numbers of analogs are needed for screening. up.ac.za
Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. jst.org.in A future synthetic route to a complex target could involve the in-line formation of this compound followed immediately by its derivatization.
Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed more safely in the small, controlled environment of a microreactor, minimizing the risks associated with accumulation and potential runaway reactions. nih.gov
| Flow Chemistry Advantage | Application to this compound |
| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, such as bromination or esterification. |
| Precise Control of Reaction Parameters | Optimization of reaction time, temperature, and stoichiometry for higher yields and purity. jst.org.in |
| Scalability | Seamless transition from laboratory-scale synthesis to pilot-plant production. researchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
To optimize synthetic processes, particularly in flow chemistry, real-time monitoring is crucial. Advanced spectroscopic techniques provide a non-invasive window into the reaction as it occurs.
In-line Spectroscopy: Techniques like UV-Vis, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into flow reactors. mdpi.commdpi.com This allows for continuous monitoring of reactant consumption, intermediate formation, and product generation, enabling rapid optimization and process control.
Chemometrics: The large datasets generated by in-line spectroscopy can be analyzed using chemometric models to predict key reaction parameters, such as concentration and conversion, in real time. mdpi.commdpi.com
Hyphenated Techniques: Combining separation techniques like chromatography with spectroscopy (e.g., LC-MS, GC-MS) provides detailed information about the composition of the reaction mixture, helping to identify byproducts and understand reaction mechanisms.
| Spectroscopic Technique | Information Provided | Potential Application |
| FTIR/Raman Spectroscopy | Vibrational modes of functional groups, "fingerprinting" of molecules. mdpi.comsustainability-directory.com | Monitoring the conversion of the carboxylic acid group during esterification. |
| UV-Vis Spectroscopy | Concentration of aromatic compounds and conjugated systems. mdpi.com | Tracking the concentration of the benzoic acid core during a reaction. |
| NMR Spectroscopy | Detailed structural information and quantification of species. | In-line analysis to confirm product structure and measure reaction kinetics. |
Synergistic Approaches Combining Computational Prediction and Experimental Validation
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research.
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the this compound molecule. researchgate.net This can help guide the choice of reagents and reaction conditions for selective transformations. For example, calculating the energies of frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's kinetic stability and susceptibility to nucleophilic or electrophilic attack. researchgate.net
Virtual Screening and Design: For applications in drug discovery or materials science, computational docking and molecular dynamics simulations can be used to design novel derivatives of this compound with desired binding affinities or material properties. researchgate.net These in silico hits can then be prioritized for synthesis and experimental validation. hilarispublisher.com
Mechanism Elucidation: Computational modeling can help elucidate complex reaction mechanisms, providing a theoretical framework to understand and optimize experimental results. core.ac.uk
Design of Smart Materials Utilizing Derivatives of this compound
The bifunctional nature of this compound makes it an excellent monomer or functionalizing agent for the creation of "smart" materials that respond to external stimuli.
Functional Polymers and Copolymers: The molecule can be readily incorporated into polymer backbones or used as a side-chain modifier. For example, the carboxylic acid can be converted to an ester with a polymerizable group (like a methacrylate), or it can be used in condensation polymerizations. The bromo-propyl group provides a reactive handle for post-polymerization modification via nucleophilic substitution.
Stimuli-Responsive Polymersomes: Derivatives of this compound could be incorporated into block copolymers designed to self-assemble into polymersomes (polymer vesicles). nih.gov These nanostructures are promising for applications in drug delivery. nih.govgoogle.com By choosing appropriate functional groups to attach to the propyl chain, it may be possible to create polymersomes that release their encapsulated contents in response to changes in pH, temperature, or light.
Surface Modification: Block copolymers containing derivatives of this compound can be used to create functional surfaces with controlled properties. The polymer can be designed to self-assemble at an interface, presenting specific functional groups to the environment. ntnu.nobohrium.com
Q & A
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Use WinGX () for data collection and SHELXL () for refinement. For flexible side chains, employ twinning refinement protocols.
- Solid-State NMR : ¹³C CP/MAS NMR to probe crystallinity and confirm substituent orientation.
- Electron Density Maps : Generate using SIR97 () to resolve ambiguities in bromine positioning .
How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
DFT Calculations : Model transition states for bromine substitution (e.g., SN2 vs. radical mechanisms) using Gaussian02. Compare activation energies with experimental kinetics.
Docking Studies : Predict binding affinities for biological applications (e.g., enzyme inhibition) using AutoDock Vina.
Machine Learning : Train models on PubChem datasets () to forecast regioselectivity in cross-coupling reactions. Validate with small-scale experiments .
What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?
Q. Basic Research Focus
- Derivatization : Convert to sodium salt (neutralize with NaOH) or esterify with PEG-linked alcohols.
- Co-Solvent Systems : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes.
Data Note : reports a solubility increase from 2 mg/mL (free acid) to 15 mg/mL as the sodium salt .
How can researchers resolve conflicting bioactivity data for this compound derivatives across different assay platforms?
Q. Advanced Research Focus
Standardize Assay Conditions : Control variables like pH (7.4 for physiological relevance) and incubation time.
Metabolite Profiling : Use LC-MS to identify degradation products (e.g., debromination) that may skew results.
Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based viability assays (MTT) to distinguish direct vs. indirect effects. Reference for analogous compound validation workflows .
What are the key considerations for designing enantioselective syntheses of chiral derivatives of this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
